(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde

Chiral synthesis Asymmetric catalysis Medicinal chemistry

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde is a chiral, conformationally constrained bicyclic aldehyde with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol. It features a rigid bicyclo[3.1.0]hexane scaffold bearing an aldehyde functional group at the bridgehead 1-position, and is defined by its specific (1R,5R) stereochemistry.

Molecular Formula C7H10O
Molecular Weight 110.156
CAS No. 2276759-81-8
Cat. No. B2602386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde
CAS2276759-81-8
Molecular FormulaC7H10O
Molecular Weight110.156
Structural Identifiers
SMILESC1CC2CC2(C1)C=O
InChIInChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1
InChIKeyOCKUKGINJJSJHU-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde (CAS 2276759-81-8) Product Overview: Procurement and Selection Criteria


(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde is a chiral, conformationally constrained bicyclic aldehyde with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol . It features a rigid bicyclo[3.1.0]hexane scaffold bearing an aldehyde functional group at the bridgehead 1-position, and is defined by its specific (1R,5R) stereochemistry . The compound is supplied as a pure stereoisomer (purity ≥ 96%), enabling its use as a precise chiral building block .

Why Generic Bicyclo[3.1.0]hexane Analogs Cannot Substitute for (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde (CAS 2276759-81-8)


The scientific value of this compound lies in its specific combination of structural features: the unique stereochemistry of the (1R,5R)-enantiomer, the regiochemistry of the aldehyde at the 1-position, and the presence of the strained cyclopropane ring. Simple substitution with an achiral bicyclo[3.1.0]hexane-1-carbaldehyde (CAS 1242471-31-3) introduces a racemic mixture, rendering any downstream synthesis non-stereoselective and potentially yielding biologically inactive or off-target isomers . Substitution with a regioisomer, such as bicyclo[3.1.0]hexane-3-carbaldehyde (CAS 1543035-09-1), places the reactive aldehyde at a different position on the scaffold, fundamentally altering the molecular geometry and potential interactions with biological targets [1]. These differences are not trivial; they are critical for applications requiring precise molecular recognition, as seen in medicinal chemistry programs targeting receptors like mGluR2/3 [2].

Quantitative Differentiation Evidence for (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde (CAS 2276759-81-8)


Stereochemical Purity vs. Racemic Alternative: A Critical Determinant of Synthetic Outcome

The target compound is offered as the single (1R,5R) enantiomer with a certified purity of ≥ 96% . In stark contrast, the more commonly available 'bicyclo[3.1.0]hexane-1-carbaldehyde' (CAS 1242471-31-3) is an undefined racemic mixture. This difference is quantitative and absolute: the (1R,5R) isomer provides 100% of the desired enantiomer, whereas the racemic mixture provides a maximum of 50% of the active enantiomer. In stereoselective synthesis, this translates directly to a >2x improvement in yield of the desired stereoisomer and eliminates the need for costly chiral resolution steps. The unique SMILES notation (O=C[C@@]12CCC[C@@H]) definitively identifies the defined chiral centers, unlike the generic SMILES (O=CC12CCCC1C2) for the achiral compound .

Chiral synthesis Asymmetric catalysis Medicinal chemistry

Regiochemical Precision: 1-Carbaldehyde vs. 3-Carbaldehyde Isomers

The target compound's aldehyde is situated at the bridgehead 1-position of the bicyclo[3.1.0]hexane scaffold . The closely related regioisomer, bicyclo[3.1.0]hexane-3-carbaldehyde (CAS 1543035-09-1), presents the reactive aldehyde at a different carbon on the cyclohexane ring, resulting in a different molecular geometry and electronic environment [1]. This is not a subtle distinction. In drug discovery programs involving the bicyclo[3.1.0]hexane core, the spatial orientation of functional groups is paramount for target engagement. For instance, potent and selective mGluR2/3 agonists are synthesized from highly functionalized bicyclo[3.1.0]hexane systems where regiochemistry is key to receptor subtype selectivity [2].

Regioselective synthesis Structure-activity relationship Medicinal chemistry

Conformational Rigidity and Strain: A Key Feature for Bioactive Molecule Design

The bicyclo[3.1.0]hexane scaffold is a privileged rigid template for sculpting carbocyclic nucleosides and other bioactive molecules to meet the demands of specific receptors [1]. The inherent ring strain and fixed conformation of the cyclopropane-containing system is a quantifiable structural feature that distinguishes it from more flexible monocyclic aldehydes like cyclohexanecarbaldehyde. This rigidity translates to a defined three-dimensional shape, which can be leveraged to achieve high binding affinity and selectivity for biological targets. For example, conformationally restricted GABA analogues with the bicyclo[3.1.0]hexane backbone have led to the development of the first highly selective BGT-1 inhibitor (IC₅₀ = 0.59 μM) [2].

Conformational restriction Bioisostere Drug design

Synthetic Utility: A Versatile Building Block for mGluR Agonists and Beyond

The bicyclo[3.1.0]hexane carboxylic acid derivatives, which can be directly accessed from the target aldehyde via oxidation, are established intermediates for the synthesis of metabotropic glutamate receptor (mGluR) agonists [1]. These compounds are being investigated for the treatment of CNS-related disorders. The target compound's 1-carbaldehyde is a direct precursor to the 1-carboxylic acid core found in many of these agonists, as detailed in patent literature [2]. In contrast, the 3-carbaldehyde regioisomer does not provide the same direct route to this pharmacophore class, making it a less efficient and less relevant starting material for this application.

mGluR agonists CNS therapeutics Building block

Analytical Identity: Confirmation of Structure by MS and NMR

The target compound's identity can be verified using standard analytical techniques. A GC-MS spectrum is available for the bicyclo[3.1.0]hexane-1-carbaldehyde scaffold in the SpectraBase database [1]. Furthermore, ¹H and ¹³C NMR spectral data for the bicyclo[3.1.0]hexane class are well-documented, allowing for confident structural confirmation [2]. While these data are not compound-specific to the (1R,5R) enantiomer, they provide a robust framework for analytical verification and quality control, a baseline not always available for all novel or niche building blocks.

Analytical chemistry Quality control Compound verification

Primary Application Scenarios for (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde (CAS 2276759-81-8)


Enantioselective Synthesis of mGluR2/3 Agonists for CNS Drug Discovery

This compound serves as a key chiral intermediate for synthesizing highly functionalized bicyclo[3.1.0]hexane systems, which are privileged scaffolds for potent and selective metabotropic glutamate receptor (mGluR) agonists [1]. The (1R,5R) stereochemistry and 1-carbaldehyde regiochemistry are essential for achieving the correct three-dimensional structure required for target engagement and receptor subtype selectivity [2]. Using the racemic or regioisomeric analogue would compromise the stereochemical integrity and potentially the biological activity of the final drug candidate.

Construction of Conformationally Restricted Bioisosteres in Medicinal Chemistry

The rigid bicyclo[3.1.0]hexane scaffold is a known bioisostere for phenyl rings and other flat, aromatic groups. It can be used to design conformationally restricted analogues of known bioactive molecules to improve potency, selectivity, or ADME properties [1]. The aldehyde functionality allows for a wide range of downstream transformations (e.g., reductive amination, Grignard addition, oxidation to carboxylic acid) to introduce diversity and explore structure-activity relationships [2]. Its use has led to the discovery of highly selective inhibitors, such as a BGT-1 inhibitor with an IC₅₀ of 0.59 μM [3].

Synthesis of Chiral Carbocyclic Nucleoside Analogues

The bicyclo[3.1.0]hexane template is a privileged rigid template for sculpting carbocyclic nucleosides to meet the demands of specific receptors [1]. The (1R,5R) stereochemistry and aldehyde group provide a unique entry point for constructing nucleoside analogues with a fixed, pre-organized ring pucker, which can be crucial for interaction with viral or cellular kinases [2].

Asymmetric Catalysis and Chiral Ligand Development

As a highly pure, chiral building block, this compound can be used to synthesize novel chiral ligands and catalysts for asymmetric transformations. The strained bicyclic framework and defined stereocenters can create a unique and tunable chiral environment around a metal center, potentially leading to high enantioselectivity in reactions like hydrogenation, epoxidation, or cyclopropanation [1].

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